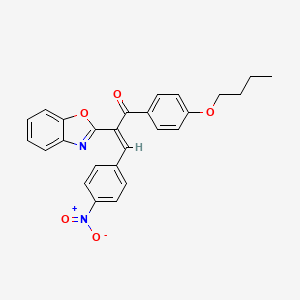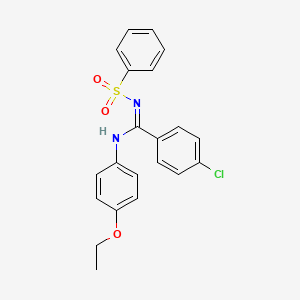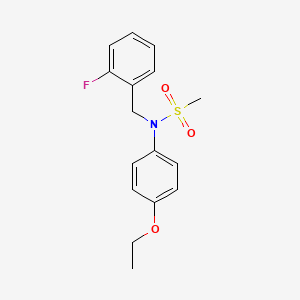![molecular formula C19H15F3N4O4 B5499034 2-(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5499034.png)
2-(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This section would typically provide an overview of the compound , including its relevance, typical applications (excluding drug use and dosage as per your request), and general chemical significance. Given the absence of direct matches, insights are based on related pyrimidinone derivatives which share similar structural features and may have analogous properties and synthesis methods.
Synthesis Analysis
The synthesis of pyrimidinone derivatives often involves multistep reactions, starting from simple precursors. For example, Savant et al. (2015) describe the synthesis of a novel nitro and 2-hydroxyphenyl functionalized pyrimidinone, highlighting the use of 1-(2-hydroxyphenyl)-2-nitroethanone, benzaldehyde, urea, and etidronic acid as catalysts, showcasing typical reactants and catalysts used in such syntheses (Savant, Gowda, Anandalwar, Prasad, Shah, & Naliapara, 2015).
Molecular Structure Analysis
Molecular structure analysis of pyrimidinone derivatives, as shown through X-ray diffraction studies, reveals details about crystallization, molecular conformation, and intramolecular interactions. For instance, the study by Savant et al. (2015) provides detailed crystallographic information, showcasing the molecule's conformation and crystallization pattern, which is crucial for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Chemical reactions involving pyrimidinone derivatives can vary widely, depending on the substituents and reaction conditions. For example, Artem’eva and Petrova (2022) synthesized a 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone derivative, exploring its reactivity and providing insights into potential chemical transformations and properties of similar compounds (Artem’eva & Petrova, 2022).
Physical Properties Analysis
The physical properties of pyrimidinone derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their practical applications. The synthesis and characterization of organosoluble, thermal stable, and hydrophobic polyimides derived from related pyridine-containing compounds as described by Huang et al. (2017), provide valuable insights into the physical properties that can be expected from similar pyrimidinone derivatives (Huang, Chen, Mei, Li, Liu, & Wei, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior of pyrimidinone derivatives, are key to their utility in various chemical contexts. The work by Kalgutkar et al. (2010) on the synthesis and structure-activity relationship studies of 5-trifluoromethylpyrido[4,3-d]pyrimidin-4(3H)-ones as antagonists highlights the importance of understanding the chemical properties for therapeutic applications, even though drug-related applications are excluded from this discussion (Kalgutkar et al., 2010).
作用机制
未来方向
属性
IUPAC Name |
2-[(E)-2-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O4/c1-10-8-12(6-7-15-23-17(27)16(26(29)30)18(28)24-15)11(2)25(10)14-5-3-4-13(9-14)19(20,21)22/h3-9H,1-2H3,(H2,23,24,27,28)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQMSHDTHQEJNE-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5498955.png)
![2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide](/img/structure/B5498966.png)
![3-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5498970.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5498974.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5498985.png)
![N-{[1-(cyclopropylcarbonyl)piperidin-3-yl]methyl}-6-(2-methoxyphenyl)pyridazin-3-amine](/img/structure/B5499001.png)

![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-(1H-indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5499025.png)
![5,7-dimethyl-5,7-dihydroimidazo[4,5-f][1,2,3]benzotriazol-6(1H)-one](/img/structure/B5499028.png)

![N-bicyclo[2.2.1]hept-2-yl-2-methyl-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499039.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B5499050.png)

